

An In-depth Technical Guide to 2-(4-Methylphenyl)morpholine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(4-Methylphenyl)morpholine**

Cat. No.: **B1352103**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

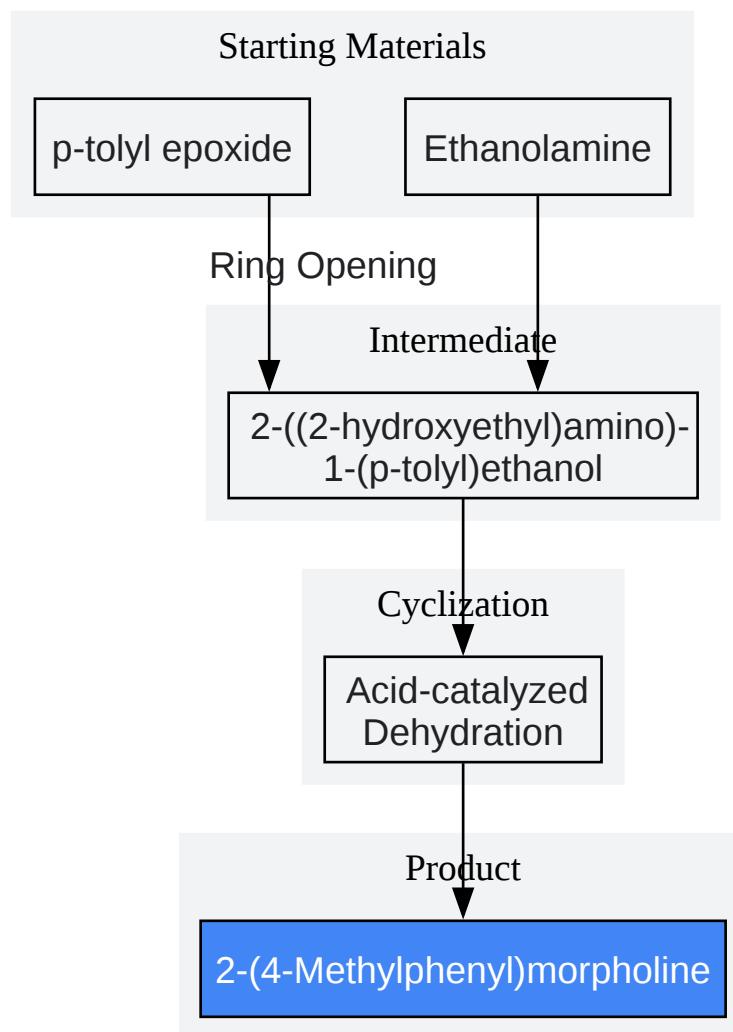
This technical guide provides a comprehensive overview of **2-(4-Methylphenyl)morpholine**, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of in-depth experimental data for this specific molecule in public-domain scientific literature, this guide consolidates the available physicochemical data and places the compound in the broader context of 2-aryl-morpholine derivatives. Information on general synthesis strategies, potential biological activities, and the significance of the morpholine scaffold in drug discovery is presented to offer a valuable resource for researchers in this field. It is important to note the distinction between **2-(4-Methylphenyl)morpholine** and its more extensively studied isomer, **3-methyl-2-(4-methylphenyl)morpholine** (4-Methylphenmetrazine).

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, metabolic stability, and ability to improve the pharmacokinetic profile of drug candidates.^{[1][2]} When substituted with an aryl group at the 2-position, as in **2-(4-Methylphenyl)morpholine**, these compounds become structurally analogous to endogenous neurotransmitters, which can facilitate their passage across the blood-brain barrier.^{[2][3]} This structural motif is a key feature in a variety of centrally active compounds.^{[2][4][5]} This guide focuses specifically on the **2-(4-Methylphenyl)morpholine** isomer.

Chemical Identity and Physicochemical Properties

The fundamental identification and key physicochemical properties of **2-(4-Methylphenyl)morpholine** are summarized below.


Property	Value	Reference
IUPAC Name	2-(4-methylphenyl)morpholine	
Synonyms	2-(p-tolyl)morpholine	[4]
CAS Number	51070-68-9, 739328-82-6	
Molecular Formula	C ₁₁ H ₁₅ NO	
Molecular Weight	177.25 g/mol	
Appearance	White solid	
Melting Point	60-64 °C	

Synthesis Strategies for 2-Aryl-Morpholine Scaffolds

While specific, detailed experimental protocols for the synthesis of **2-(4-Methylphenyl)morpholine** are not readily available in peer-reviewed literature, general methodologies for the synthesis of 2-aryl-morpholines have been described. These approaches can be adapted for the synthesis of the title compound.

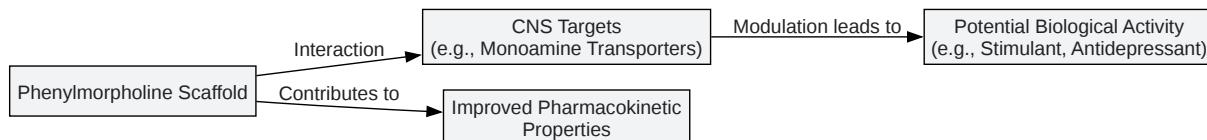
General Synthetic Approach

A common strategy for the synthesis of the 2-aryl-morpholine core involves the cyclization of an appropriate precursor. One potential pathway is the reaction of a substituted 2-amino alcohol with a suitable electrophile.

[Click to download full resolution via product page](#)

Figure 1. Conceptual synthetic pathway for **2-(4-Methylphenyl)morpholine**.

A detailed experimental protocol for a related compound, **3-methyl-2-(4-methylphenyl)morpholine**, involves the bromination of 4-methylpropiophenone, followed by reaction with ethanolamine and subsequent reduction and cyclization.^[6] This multi-step synthesis highlights a potential, albeit more complex, route that could be conceptually adapted.


Potential Biological Activity and Therapeutic Relevance

Direct pharmacological data for **2-(4-Methylphenyl)morpholine** is scarce. However, the broader class of phenylmorpholine derivatives is known to possess significant biological activity, primarily as monoamine releasing agents.[6][7]

The morpholine moiety is a common feature in drugs targeting the central nervous system (CNS), including antidepressants and anxiolytics.[2][5] Its presence can enhance potency and modulate pharmacokinetic properties.[2][8] A patent has claimed that 2-p-tolyl-4-methylmorpholine derivatives are active on the CNS, though specific data was not provided.[4]

Structure-Activity Relationship (SAR) Insights

For the related compound class of phenmetrazines (which includes the isomeric 3-methyl-**2-(4-methylphenyl)morpholine**), the substitution on the phenyl ring significantly influences the activity and selectivity for dopamine, norepinephrine, and serotonin transporters.[6][7] It is plausible that the 4-methyl substitution in **2-(4-Methylphenyl)morpholine** would also modulate its activity at these transporters compared to the unsubstituted 2-phenylmorpholine.

[Click to download full resolution via product page](#)

Figure 2. Logical relationship of the phenylmorpholine scaffold to CNS activity.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, characterization, and biological evaluation of **2-(4-Methylphenyl)morpholine** are not available in the public-domain literature. Researchers interested in this compound would need to adapt general procedures for the synthesis of 2-aryl-morpholines and develop their own analytical and biological assay protocols.

A general procedure for the synthesis of a related compound, **3-methyl-2-(4-methylphenyl)morpholine**, is described by McLaughlin et al. (2018) and involves the following key steps:[6]

- **Bromination:** A solution of bromine in dichloromethane is added to a solution of 4-methylpropiophenone in dichloromethane.
- **Amination:** The resulting 2-bromo-1-(4-methylphenyl)propan-1-one is reacted with ethanolamine.
- **Reduction and Cyclization:** The intermediate is reduced with sodium borohydride, followed by cyclization using concentrated sulfuric acid.

Conclusion

2-(4-Methylphenyl)morpholine is a compound of interest due to its structural similarity to known centrally active agents. While specific data on its synthesis and biological activity are limited, the broader understanding of 2-aryl-morpholine chemistry and pharmacology suggests its potential as a scaffold in drug discovery. Further research is required to fully elucidate the properties and potential applications of this specific molecule. This guide serves as a foundational resource by consolidating the available information and providing a framework for future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]

- 4. CA1227199A - Process for the preparation of novel 2-totyl- morpholine derivatives and derivatives thus obtained - Google Patents [patents.google.com]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(4-Methylphenyl)morpholine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1352103#2-4-methylphenyl-morpholine-cas-number-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

